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Compound of Interest

Compound Name: H-Avpiaqk-OH

Cat. No.: B12103826

Get Quote

To: Research Scientists & Drug Development Teams From: Senior Application Scientist,

Peptide Chemistry Division Subject: Resolving Solubility & Aggregation Issues for Smac-

Mimetic Peptide H-AVPIAQK-OH

Executive Technical Profile
Before attempting solubilization, it is critical to understand the physicochemical constraints of

the H-AVPIAQK-OH sequence.[1] This peptide is derived from the N-terminus of the

Smac/DIABLO protein and acts as an antagonist to Inhibitor of Apoptosis Proteins (IAPs).[2]
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Parameter Data Technical Implication

Sequence
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-

OH

AVPI motif is the hydrophobic

anchor.

Length 7 Amino Acids
Short peptide; lacks tertiary

structure stability.

Hydrophobicity High (~71%)
Residues A, V, P, I, A are

hydrophobic.[1]

Isoelectric Point (pI) ~9.8
Positive net charge at neutral

pH.

Net Charge (pH 7.0) +1
Weak electrostatic repulsion;

prone to aggregation.

Solubility Class Hydrophobic / Basic
Requires organic co-solvent or

acidic pH.[3]

The Mechanism of Insolubility
Why does this peptide precipitate in water? The solubility failure of H-AVPIAQK-OH in pure

aqueous buffers is driven by the Hydrophobic Effect. The N-terminal AVPI motif is evolutionarily

designed to bury itself into the hydrophobic groove of the XIAP BIR3 domain. In an aqueous

buffer without its protein target, these hydrophobic tails self-associate to minimize water

contact, leading to rapid aggregation and precipitation.

While the C-terminal Lysine (K) provides a positive charge, a single +1 charge is often

insufficient to overcome the thermodynamic drive for aggregation caused by the five

hydrophobic residues (AVPIA).

Master Solubilization Protocol
Core Principle: Solubilize the hydrophobic core first using a chaotropic organic solvent, then

introduce the aqueous phase.[1]

Reagents Required:
Primary Solvent: Sterile, anhydrous Dimethyl Sulfoxide (DMSO).
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Aqueous Buffer: PBS (pH 7.4) or Sterile Water.[1][4]

Optional Acid: 10% Acetic Acid (for stubborn aggregates).

Step-by-Step Workflow:
Calculate Stock Concentration: Aim for a high-concentration "Master Stock" (e.g., 10–20

mM) in 100% organic solvent. Do not attempt to dissolve directly at the final assay

concentration (e.g., 10 µM) in water.

Initial Dissolution (The "Wetting" Step):

Add 100% DMSO dropwise to the lyophilized peptide powder.

Volume Rule: Use 10–20% of the final desired volume.

Action: Vortex vigorously for 30 seconds. The solution must be completely clear and

colorless.

Troubleshooting: If particulates remain, sonicate in a water bath for 15 seconds.

Aqueous Dilution (The "Shock" Step):

Slowly add the aqueous buffer (water or PBS) to the DMSO-peptide solution while

vortexing.

Critical: Add buffer to the peptide, not peptide to the buffer. This prevents local high

concentrations that trigger precipitation.

Final Verification:

Inspect against a dark background.[1] The solution should be transparent.

Troubleshooting Guide (Q&A)
Q1: I followed the protocol, but the solution turned cloudy immediately upon adding PBS. Why?

A: This is "Salting Out." The high ionic strength of PBS (150 mM NaCl) shields the weak

positive charge (+1) of the Lysine residue, reducing electrostatic repulsion between peptide

molecules.
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Fix: Dilute the DMSO stock into Sterile Water first. Once dissolved, add concentrated (10x)

PBS to reach the final salt concentration. If cloudiness persists, reduce the salt concentration

or maintain 5–10% DMSO in the final buffer.

Q2: Can I use acidic buffers to improve solubility? A:Yes. Since the peptide is basic (Net

Charge +1 at pH 7), lowering the pH below 4.0 will protonate the C-terminal carboxyl group

(neutralizing the -1 charge) while keeping the N-terminus and Lysine protonated. This results in

a Net Charge of +2, significantly increasing solubility.

Protocol: Dissolve in 10% Acetic Acid instead of water. Note: Ensure your downstream assay

can tolerate the acidity.

Q3: The peptide formed a gel at high concentration (10 mg/mL). Is it ruined? A: Not necessarily.

Short hydrophobic peptides like AVPIAQK can form amyloid-like fibrils or hydrogels at high

concentrations.

Fix: Add more DMSO to break the intermolecular hydrogen bonds. Sonicate for 30–60

seconds. For future experiments, keep stock concentrations below 5 mg/mL if possible.

Q4: Is this peptide sensitive to oxidation? A:No. The sequence H-AVPIAQK-OH contains no

Cysteine (C) or Methionine (M) residues, making it resistant to oxidative cross-linking. You do

not need to use DTT or TCEP.

Decision Logic Visualization
The following diagram illustrates the decision process for solubilizing H-AVPIAQK-OH based

on visual feedback.
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Caption: Logical workflow for solubilizing hydrophobic-basic peptides. Blue: Start; Green:

Action; Yellow: Decision; Red: Correction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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